2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a phenoxy group and an isopropyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated benzodiazole intermediate. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Another benzodiazole derivative with similar structural features but different substituents.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylsulfonyl)acetamide: A compound with a similar core structure but different functional groups.
Uniqueness
2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to the specific combination of its phenoxy and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-12(2)13-7-3-6-10-16(13)20-11-17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
HRXRJPWVBWMCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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